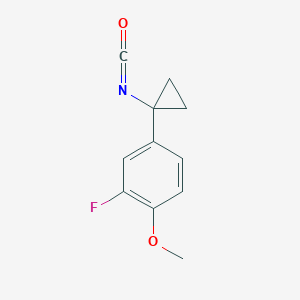
2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene" is a fluorinated aromatic molecule that contains a cyclopropyl group attached to an isocyanate moiety and a methoxy group. This structure suggests potential reactivity due to the presence of the isocyanate group and the influence of the fluorine atom on the aromatic ring.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can be complex due to the reactivity of fluorine. However, the Fries rearrangement, as discussed in the synthesis of 3-fluoro-4-methoxybenzoyl chloride, provides a scalable method for producing fluorinated building blocks . Although the specific synthesis of "2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities with the compounds mentioned.
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives has been studied using spectral analysis, including ^13C, ^19F, and ^1H NMR . The coupling constants and chemical shifts observed in these analyses provide insight into the electronic environment of the fluorinated aromatic systems. The presence of a fluorine atom can significantly affect the electronic distribution within the molecule, which could be relevant for "2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene".
Chemical Reactions Analysis
The reactivity of the isocyanate group in "2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene" could be inferred from the antimycobacterial evaluation of compounds containing cyclopropyl and fluoro groups . These compounds exhibit biological activity, suggesting that the isocyanate group could also participate in similar reactions, potentially leading to pharmaceutical applications. Additionally, the reactivity of fluorinated compounds with other reagents, such as 1-fluoro-2,4-dinitrobenzene, has been demonstrated for the determination of certain compounds , indicating that the fluorine atom can play a significant role in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of the fluorine atom, which can alter the acidity, basicity, and overall reactivity of the molecule. The photophysics of 1,4-diethynyl-2-fluorobenzene in solution and crystals provides an example of how fluorine can affect the absorption and emission properties of an aromatic compound. While the specific properties of "2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene" are not provided, it is reasonable to assume that the fluorine atom would impart similar effects on its physical and chemical behavior.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science Applications
Convenient Preparation of Diene Compounds
The research by Patrick et al. outlines a method for producing 2-fluoro-3-methoxy-1,3-butadiene and its alkoxy derivatives through the elimination of HCl from chloro-fluoro-methoxy-methylcyclopropane. These dienes undergo smooth 4 + 2 cycloaddition reactions, indicating their utility in synthetic organic chemistry (Patrick, Rogers, & Gorrell, 2002).
Heck Reaction Applications
A study by Patrick, Agboka, and Gorrell demonstrates the Heck reaction with 3-fluoro-3-buten-2-one, prepared from a fluorinated cyclopropane compound, to yield Z-3-fluorobenzalacetones. This showcases the potential of fluorinated intermediates in facilitating valuable cross-coupling reactions (Patrick, Agboka, & Gorrell, 2008).
Medicinal Chemistry and Biological Activity
Facile Synthesis and Biological Activities
Saleem et al. synthesized a novel triazole compound starting from 1-fluoro-2-isocyanatobenzene, showcasing its moderate enzyme inhibition potential against acetylcholinesterase and α-glucosidase. This indicates the potential use of fluorinated compounds in the development of treatments for diseases like Alzheimer's and diabetes (Saleem et al., 2018).
Molecular Structure and Characterization
Molecular Structure Analysis
The work by Saeed, Khera, Arfan, Simpson, and Stanley on "2-Fluoro-N-(4-methoxyphenyl)benzamide" describes the crystal structure and intermolecular interactions of a related fluorinated compound. This study contributes to the understanding of molecular conformations and interactions in fluorinated systems (Saeed et al., 2009).
Fluorine in Organic Synthesis
Versatile Mediator in Organic Synthesis
Stavber and Zupan's review on Selectfluor highlights the broad applicability of fluorine-containing reagents for various organic transformations, including iodination, bromination, chlorination, and more. This underscores the critical role of fluorine in enhancing the versatility of synthetic strategies (Stavber & Zupan, 2005).
Wirkmechanismus
Fluorinated Compounds
Fluorinated compounds are often used in medicinal chemistry due to their ability to modify the physical, chemical, and pharmacokinetic properties of therapeutic agents. The presence of fluorine can influence the compound’s reactivity, improve metabolic stability, and enhance lipophilicity, which can lead to better membrane permeability and bioavailability .
Isocyanates
Isocyanates, such as the 1-isocyanatocyclopropyl group in this compound, are highly reactive and can readily react with a variety of biological nucleophiles, including water, amines, and thiols. This reactivity can lead to various biological effects, depending on the specific targets in the cell .
Methoxybenzenes
Methoxybenzenes, like the 1-methoxybenzene group in this compound, are aromatic ether compounds. They are often used in medicinal chemistry due to their ability to form π-π interactions with aromatic amino acids in biological targets, which can enhance binding affinity .
Eigenschaften
IUPAC Name |
2-fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-15-10-3-2-8(6-9(10)12)11(4-5-11)13-7-14/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJLRVMMKLTMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)N=C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

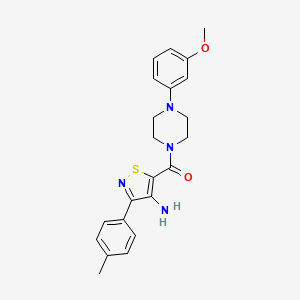
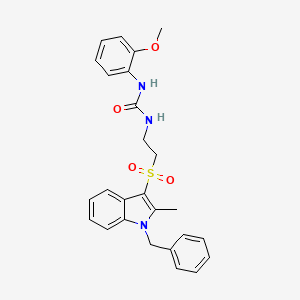
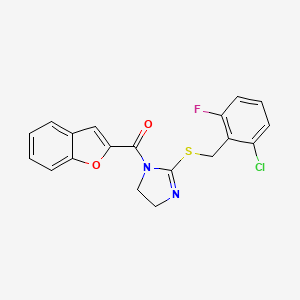
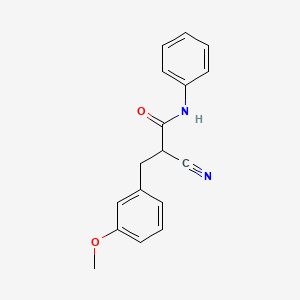
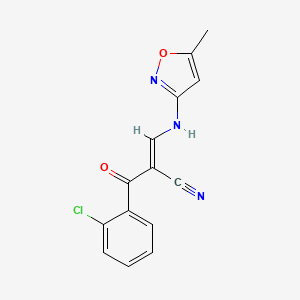
![5-tert-butyl-2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2514714.png)


![N-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514722.png)
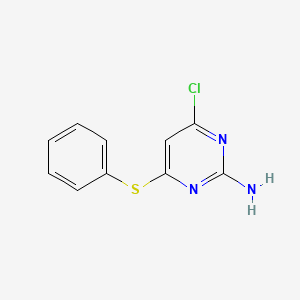
![2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B2514725.png)

![1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2514727.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone](/img/structure/B2514729.png)